3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide
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Overview
Description
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenyl group, a prop-2-yn-1-yl group, and a dioxino-benzo-thiazolylidene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide typically involves multiple steps, including the formation of the dioxino-benzo-thiazole core and subsequent functionalization. Common synthetic routes may include:
Formation of the Dioxino-Benzo-Thiazole Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets and pathways.
Medicine
In medicine, (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide could be explored as a potential therapeutic agent. Its unique structure may offer advantages in terms of selectivity and efficacy compared to existing drugs.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or other industrial products. Its chemical properties could be leveraged to create innovative solutions for various industrial challenges.
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids
- Benzothiazole derivatives
Uniqueness
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide stands out due to its unique combination of structural features, including the dioxino-benzo-thiazole core and the presence of both phenyl and prop-2-yn-1-yl groups. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole moiety that is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene). For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Methodology : The MTT assay was employed to evaluate cell viability.
Compound | IC50 (μM) | Cell Line |
---|---|---|
3-Phenyl Compound | 19.73 | MCF-7 |
Cisplatin | 38.6 | MCF-7 |
The results indicate that the compound exhibits significant cytotoxic effects against cancer cells, outperforming standard chemotherapeutics like Cisplatin.
The proposed mechanism of action for the compound includes:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- DNA Interaction : Potential binding to DNA leading to photocleavage activity.
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structures have shown promising antimicrobial activities. For example:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
Compound | Zone of Inhibition (mm) | Pathogen |
---|---|---|
3-Phenyl Compound | 15 | S. aureus |
Control (Ampicillin) | 20 | S. aureus |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Study 1: Antitumor Effects in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups treated with saline.
Study 2: Safety Profile Assessment
In a toxicological evaluation, the compound was administered at various dosages to assess its safety profile. Results indicated no significant adverse effects at therapeutic doses.
Properties
IUPAC Name |
3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-10-23-16-13-17-18(26-12-11-25-17)14-19(16)27-21(23)22-20(24)9-8-15-6-4-3-5-7-15/h1,3-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMVBIPCZQJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCC4=CC=CC=C4)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.